3-(1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid
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Overview
Description
3-(1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by a pyridazinone ring system substituted with a methyl group and a propanoic acid moiety. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a hydrazine derivative with a diketone to form the pyridazinone ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid moiety can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)butanoic acid
- 3-(1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)pentanoic acid
Uniqueness
3-(1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(1-methyl-6-oxo-4,5-dihydropyridazin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-10-7(11)4-2-6(9-10)3-5-8(12)13/h2-5H2,1H3,(H,12,13) |
InChI Key |
IJPLDVFDWUMVRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(=N1)CCC(=O)O |
Origin of Product |
United States |
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